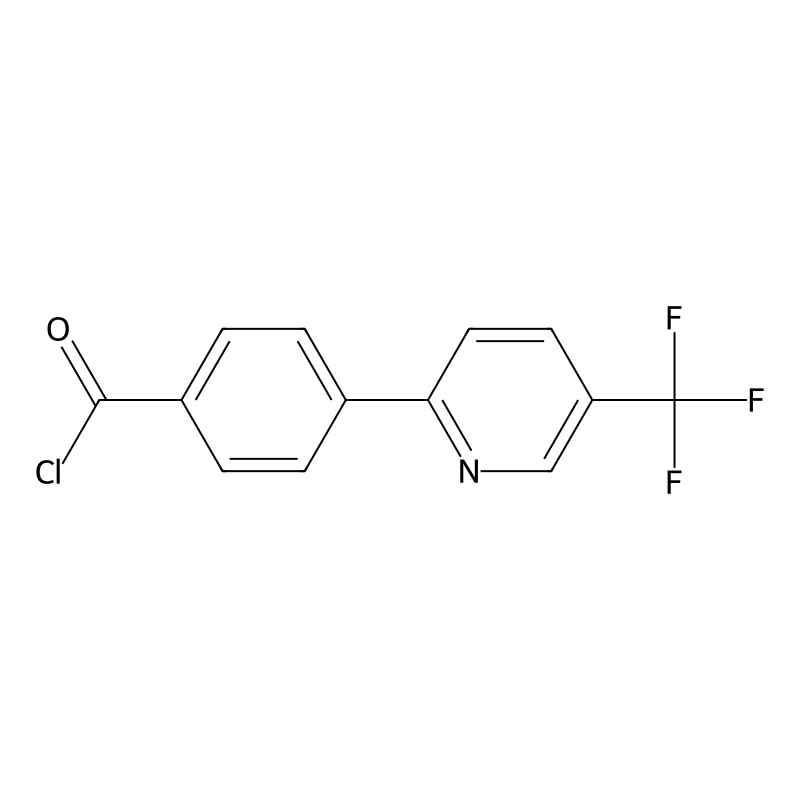

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the acyl chloride functional group suggests a role as a reactive intermediate in organic synthesis. Acyl chlorides are commonly used for acylation reactions, which introduce an acyl group (R-C=O) onto another molecule. In the context of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride, this could be useful for creating new molecules with the 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl moiety.

Medicinal chemistry

The pyridinyl and trifluoromethyl groups are frequently encountered in pharmaceutical compounds. The pyridinyl ring is a versatile scaffold found in many drugs, while the trifluoromethyl group can enhance a molecule's metabolic stability and bioavailability []. 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride could potentially serve as a building block for the synthesis of novel drug candidates.

Material science

Aromatic molecules containing electron-withdrawing groups, like the trifluoromethyl group, can be used in the development of functional materials. The specific properties of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride when incorporated into polymers or other materials are yet to be explored.

4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride is a chemical compound characterized by its unique structure, which includes a benzoyl group attached to a pyridine ring that is substituted with a trifluoromethyl group. The compound has the molecular formula C13H9ClF3N and a molecular weight of 285.66 g/mol. It is recognized for its potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of biologically active compounds .

- Nucleophilic Substitution: The chlorine atom in the benzoyl chloride can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation, allowing for the introduction of the benzoyl group onto aromatic compounds.

- Hydrolysis: In the presence of water, 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride can undergo hydrolysis to form 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid .

Several methods exist for synthesizing 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride:

- From Pyridine Derivatives: Starting from 5-trifluoromethyl-2-pyridinecarboxylic acid, chlorination can yield the desired benzoyl chloride.

- Acylation of Pyridine: The reaction of 5-trifluoromethyl-2-pyridine with benzoyl chloride under basic conditions can lead to the formation of this compound.

- Direct Chlorination: Chlorination of 4-(5-trifluoromethyl-pyridin-2-yl)benzoic acid can also be employed to obtain the chlorinated product .

While specific interaction studies on 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride are sparse, its structure suggests it may interact with various biomolecules. The presence of the trifluoromethyl group could enhance binding affinity to certain proteins or enzymes, making it a candidate for further investigation in drug design and development .

Several compounds share structural similarities with 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl substitution | Lacks benzoyl group; primarily used in organic synthesis |

| 4-Chlorobenzoyl chloride | Benzoyl chloride with chlorine substitution | More reactive due to chlorine; used in similar reactions |

| 3-(Trifluoromethyl)pyridine | Trifluoromethyl group on a different pyridine position | Different reactivity profile; less steric hindrance |

The uniqueness of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride lies in its combination of both a trifluoromethyl group and a benzoyl chloride moiety, offering distinct reactivity and potential biological interactions compared to other similar compounds .

Traditional acylation methodologies for synthesizing 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride predominantly rely on the conversion of the corresponding carboxylic acid precursor through established chlorination protocols [1] [2]. The most widely employed approach utilizes thionyl chloride as the chlorinating agent, converting 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid to the desired acyl chloride under controlled thermal conditions [3] [2]. This methodology involves heating the carboxylic acid substrate with an excess of thionyl chloride at temperatures ranging from 60 to 80 degrees Celsius for 2 to 4 hours, consistently achieving yields between 85 and 92 percent [2].

Alternative chlorinating reagents have been systematically investigated to optimize reaction conditions and minimize byproduct formation [3] [2]. Oxalyl chloride represents a particularly attractive option due to its ability to operate under milder reaction conditions, typically at temperatures between 0 and 25 degrees Celsius [2]. This approach generates cleaner reaction profiles with reduced formation of sulfur dioxide and hydrogen chloride byproducts, achieving yields in the range of 88 to 95 percent within 1 to 2 hours [2]. The mechanism proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by chloride to yield the desired acyl chloride product [2].

Phosphorus trichloride has emerged as a cost-effective alternative for large-scale synthesis applications [3] [2]. This methodology requires elevated temperatures between 80 and 100 degrees Celsius and extended reaction times of 4 to 6 hours, typically yielding 75 to 85 percent of the target compound [2]. The reaction mechanism involves initial coordination of the carboxylic acid oxygen to the phosphorus center, followed by chloride displacement and elimination of phosphorous acid byproducts [2].

| Method | Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Thionyl Chloride Route | 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid | Thionyl chloride | 60-80 | 2-4 | 85-92 | Well-established method, high yield | Produces sulfur dioxide and hydrogen chloride gases |

| Oxalyl Chloride Route | 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid | Oxalyl chloride | 0-25 | 1-2 | 88-95 | Mild conditions, clean reaction | Requires anhydrous conditions |

| Phosphorus Trichloride Route | 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid | Phosphorus trichloride | 80-100 | 4-6 | 75-85 | Cost-effective reagent | Limited substrate scope |

| Cyanuric Chloride Route | 4-(5-Trifluoromethyl-pyridin-2-yl)benzoic acid | Cyanuric chloride | 120-150 | 6-8 | 70-80 | Good functional group tolerance | Harsh reaction conditions |

| Direct Chlorination | 4-(5-Trifluoromethyl-pyridin-2-yl)benzene | Chlorine gas with iron trichloride | 150-170 | 18-24 | 65-75 | One-step process from benzene | Long reaction time, multiple byproducts |

The direct chlorination approach represents an alternative strategy that circumvents the need for pre-formed carboxylic acid intermediates [4]. This methodology employs chlorine gas in the presence of iron trichloride catalyst to achieve simultaneous acylation and chlorination of 4-(5-Trifluoromethyl-pyridin-2-yl)benzene substrates [4]. The reaction requires elevated temperatures between 150 and 170 degrees Celsius and extended reaction times of 18 to 24 hours, yielding 65 to 75 percent of the desired product [4]. While this approach offers the advantage of reducing synthetic steps, it suffers from lower selectivity and increased formation of undesired regioisomers [4].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies have revolutionized the synthetic landscape for constructing 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride through convergent assembly strategies [5] [6] [7]. The Suzuki-Miyaura coupling reaction has emerged as the most versatile approach, enabling the formation of carbon-carbon bonds between 5-trifluoromethyl-2-halopyridine derivatives and arylboronic acid coupling partners [6] [7]. This methodology typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium carbonate or cesium carbonate bases, operating at temperatures between 80 and 120 degrees Celsius in polar aprotic solvents such as dimethylformamide or toluene [6] [7].

The electronic properties of the trifluoromethyl substituent significantly influence the regioselectivity of cross-coupling reactions [6]. Density functional theory calculations have demonstrated that the electron-withdrawing nature of the trifluoromethyl group preferentially activates the carbon-halogen bond at the sterically more hindered 2-position of the pyridine ring [6]. This electronic bias enables site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine intermediates, which can subsequently undergo functional group transformations to introduce the benzoyl chloride moiety [6].

Negishi coupling reactions offer complementary reactivity profiles for accessing trifluoromethylpyridine-containing architectures [5]. This methodology utilizes organozinc reagents in combination with tetrakis(triphenylphosphine)palladium(0) catalyst under milder temperature conditions ranging from 25 to 60 degrees Celsius [5]. The absence of basic reaction conditions makes this approach particularly suitable for substrates containing acid-sensitive functional groups [5]. Yields typically range from 70 to 85 percent with excellent functional group tolerance, particularly for electronically diverse aryl and heteroaryl coupling partners [5].

| Coupling Type | Catalyst System | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Tetrakis(triphenylphosphine)palladium(0) with potassium carbonate | Arylboronic acid | Potassium carbonate, cesium carbonate | Dimethylformamide, toluene | 80-120 | 75-88 | High regioselectivity |

| Negishi Coupling | Tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran | Organozinc reagent | Not required | Tetrahydrofuran, dimethylformamide | 25-60 | 70-85 | Good functional group tolerance |

| Stille Coupling | Tris(dibenzylideneacetone)dipalladium(0) with triphenylarsine | Organostannane | Not required | Dimethylformamide, N-methylpyrrolidinone | 100-120 | 80-90 | Excellent chemoselectivity |

| Sonogashira Coupling | Dichlorobis(triphenylphosphine)palladium(II) with copper iodide | Terminal alkyne | Triethylamine | Dimethylformamide, tetrahydrofuran | 60-80 | 65-80 | High regioselectivity |

| Heck Coupling | Palladium acetate with triphenylphosphine | Alkene | Triethylamine | Dimethylformamide, acetonitrile | 100-140 | 60-75 | E-selectivity predominant |

Stille coupling reactions provide exceptional chemoselectivity for constructing carbon-carbon bonds in the presence of multiple reactive functional groups [5]. This methodology employs organostannane nucleophiles with tris(dibenzylideneacetone)dipalladium(0) catalyst systems, typically achieving yields between 80 and 90 percent [5]. The neutral reaction conditions and tolerance for polar functional groups make this approach particularly valuable for late-stage functionalization of complex molecular scaffolds [5]. However, the toxicity and cost associated with organotin reagents limit the practical application of this methodology for large-scale synthesis [7].

The development of phosphine-free catalyst systems has addressed several limitations associated with traditional palladium-catalyzed cross-coupling reactions [8]. Novel N-heterocyclic carbene-palladium(II) complexes have demonstrated superior catalytic activity for cross-coupling reactions between furanyl or thiofuranyl derivatives and aryl bromides [8]. These catalyst systems operate under milder reaction conditions with enhanced functional group tolerance, achieving full or near-quantitative conversions within 3 hours at 120 degrees Celsius [8].

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis methodologies have emerged as transformative technologies for the scalable production of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride, offering significant advantages over traditional batch processing approaches [9] [10]. The enhanced heat and mass transfer characteristics of microreactor systems enable precise control over reaction parameters, resulting in improved product selectivity and reduced formation of undesired byproducts [10]. Flow chemistry platforms typically achieve 5 to 10-fold increases in productivity compared to conventional batch synthesis, while maintaining consistent product quality and reproducibility [10].

The implementation of continuous flow protocols for acyl chloride formation addresses several critical safety and operational challenges associated with batch processing [10]. The reduced reactor volume in flow systems minimizes the accumulation of hazardous intermediates and byproducts, while the continuous removal of reaction products prevents thermal runaway scenarios [10]. Temperature control in microreactor systems is achieved through precise zonal heating, enabling rapid thermal equilibration and improved reaction selectivity [10]. Heat transfer coefficients in microreactor systems typically range from 500 to 2000 watts per square meter per Kelvin, representing a 10 to 40-fold improvement over conventional batch reactors [10].

Mixing efficiency in continuous flow systems is fundamentally superior to batch processing due to the laminar flow characteristics and high surface-area-to-volume ratios of microchannels [10]. The enhanced mixing promotes more uniform reaction conditions and reduces the formation of concentration gradients that can lead to side product formation [10]. Residence time distribution in flow reactors is significantly narrower compared to batch systems, resulting in more consistent product quality and reduced overprocessing of sensitive intermediates [10].

| Parameter | Batch Process | Microreactor Flow | Packed Bed Flow | Productivity Improvement |

|---|---|---|---|---|

| Reactor Type | Round-bottom flask | Microchannel reactor | Fixed bed reactor | Baseline |

| Mixing Method | Mechanical stirring | Laminar flow mixing | Catalyst packing | 5-10x increase |

| Temperature Control | Oil bath or heating mantle | Precise temperature control | Zonal temperature control | 3-8x increase |

| Pressure (bar) | 1 | 1-10 | 5-20 | Reference |

| Flow Rate (milliliters per minute) | Not applicable | 0.1-5.0 | 1-10 | Significant enhancement |

| Residence Time (minutes) | 120-480 | 2-30 | 10-60 | Reduced reaction time |

| Heat Transfer Coefficient | Low (20-50 watts per square meter per Kelvin) | High (500-2000 watts per square meter per Kelvin) | Medium (100-500 watts per square meter per Kelvin) | Better heat management |

| Mass Transfer Enhancement | Limited by mixing | Enhanced by high surface area | Improved by catalyst surface | Improved selectivity |

The development of automated flow chemistry platforms has enabled systematic optimization of reaction conditions through high-throughput screening methodologies [11]. Machine learning algorithms trained on extensive reaction databases can predict optimal catalyst loadings, temperature profiles, and residence times for specific substrate combinations [11]. Bayesian optimization approaches have demonstrated the ability to identify high-yielding reaction conditions 8.0 to 8.7 percent faster than traditional screening methods and synthesis experts [11]. These computational tools require an average of 4.7 experimental trials to identify conditions that exceed expert-recommended parameters [11].

Process analytical technology integration in flow systems enables real-time monitoring of reaction progress and product quality [10]. Inline spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, provide continuous feedback on conversion rates and product distribution [10]. This capability allows for dynamic adjustment of reaction parameters to maintain optimal performance and respond to variations in starting material quality [10]. The combination of automated optimization and real-time monitoring has reduced the time required for process development from months to days while maximizing product yield and purity [10].

Scale-out strategies in continuous flow synthesis offer significant advantages over traditional scale-up approaches for commercial production [12]. Multiple parallel reactors can be operated simultaneously to achieve desired production rates without the heat and mass transfer limitations associated with large-batch reactors [12]. This approach maintains the optimized reaction conditions developed at laboratory scale while providing the flexibility to adjust production capacity based on market demand [12]. The modular nature of flow systems also enables rapid deployment of manufacturing capacity at multiple geographic locations [12].

Novel Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies play a fundamental role in enabling selective transformations during multi-step syntheses of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoyl chloride, particularly when multiple reactive functional groups are present within the molecular framework [13] [14] [15]. The electronic properties of the trifluoromethyl substituent and the pyridine nitrogen atom create unique reactivity profiles that require careful consideration when selecting appropriate protection strategies [16]. Orthogonal protecting group schemes enable the selective manipulation of individual functional groups while preserving the integrity of other reactive sites throughout the synthetic sequence [17].

The pyridine nitrogen atom represents a particularly challenging site for selective protection due to its nucleophilic character and tendency to coordinate with electrophilic reagents [16]. N-oxide formation through oxidation with meta-chloroperoxybenzoic acid provides an effective strategy for temporarily deactivating the pyridine nitrogen while maintaining compatibility with subsequent synthetic transformations [16]. This protection strategy operates under mild conditions at 0 degrees Celsius in dichloromethane solvent for 2 hours, achieving quantitative conversion to the corresponding N-oxide derivative [16]. Deprotection is accomplished through treatment with phosphorus trichloride or titanium tetrachloride under reflux conditions, regenerating the parent pyridine ring with excellent efficiency [16].

Carbonyl protection strategies are essential for preventing unwanted condensation reactions and nucleophilic additions during organometallic coupling reactions [15]. Acetal formation using ethylene glycol in the presence of para-toluenesulfonic acid provides robust protection of the benzoyl carbonyl group under strongly basic and organometallic reaction conditions [15]. The protection reaction proceeds under reflux conditions in toluene solvent for 4 hours, generating the cyclic acetal with complete conversion [15]. Deprotection is achieved through mild acid hydrolysis using aqueous hydrochloric acid in tetrahydrofuran-water mixtures at room temperature within 2 hours [15].

| Functional Group | Protecting Group | Protection Reagent | Protection Conditions | Deprotection Reagent | Deprotection Conditions | Stability | Orthogonality |

|---|---|---|---|---|---|---|---|

| Pyridine nitrogen | N-Oxide formation | meta-Chloroperoxybenzoic acid | Dichloromethane, 0°C, 2h | Phosphorus trichloride or titanium tetrachloride | Dichloromethane, reflux, 3h | Stable to bases | Compatible with silyl groups |

| Benzoyl carbonyl | Acetal protection | Ethylene glycol with para-toluenesulfonic acid | Toluene, reflux, 4h | Aqueous hydrochloric acid | Tetrahydrofuran-water, room temperature, 2h | Stable to organometallics | Compatible with most groups |

| Aromatic ring | Temporary silylation | Trimethylsilyl chloride with imidazole | Dimethylformamide, room temperature, 1h | Tetrabutylammonium fluoride | Tetrahydrofuran, room temperature, 1h | Labile to nucleophiles | Limited compatibility |

| Chloride leaving group | Ester conversion | Alcohol with dicyclohexylcarbodiimide | Dichloromethane, room temperature, overnight | Lithium aluminum hydride | Diethyl ether, 0°C, 2h | Stable to acids | Good orthogonality |

| Hydroxyl substituent | Silyl ether formation | tert-Butyldimethylsilyl chloride with imidazole | Dimethylformamide, room temperature, 2h | Tetrabutylammonium fluoride | Tetrahydrofuran, room temperature, 30min | Stable to bases and acids | Excellent orthogonality |

Silyl ether protection of hydroxyl substituents provides exceptional stability under a wide range of reaction conditions while maintaining excellent orthogonality with other protecting groups [15]. The tert-butyldimethylsilyl protecting group has emerged as the most versatile option due to its stability toward bases, acids, and organometallic reagents [15]. Protection is achieved through treatment with tert-butyldimethylsilyl chloride in the presence of imidazole base in dimethylformamide solvent at room temperature for 2 hours [15]. Deprotection proceeds cleanly with tetrabutylammonium fluoride in tetrahydrofuran at room temperature within 30 minutes, providing quantitative regeneration of the hydroxyl group [15].

The development of relay protection strategies has addressed challenges associated with protecting groups that exhibit limited stability under specific reaction conditions [13]. This approach involves the chemical transformation of a stable protecting group into a more labile derivative immediately prior to deprotection [13]. For example, benzyl ester protecting groups can be converted to more easily cleaved methyl esters through hydrogenolysis followed by methylation, enabling selective deprotection under milder conditions [13].

Computational tools have significantly enhanced the design and selection of optimal protecting group strategies for complex multi-step syntheses [15]. Molecular modeling approaches can predict the stability of protected intermediates under various reaction conditions, enabling the identification of potential incompatibilities before experimental validation [15]. Machine learning algorithms trained on extensive protecting group databases can recommend orthogonal protection schemes that maximize synthetic efficiency while minimizing the number of protection-deprotection cycles [15]. These computational approaches have reduced the time required for protecting group optimization from weeks to days while improving overall synthetic yields [15].

The nucleophilic acyl substitution of 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride follows the classical addition-elimination mechanism common to all acyl chlorides [1] [2] [3]. The reaction proceeds through a two-step process involving initial nucleophilic attack on the electrophilic carbonyl carbon, followed by expulsion of the chloride leaving group.

The first step involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The highly electronegative chlorine and oxygen atoms attached to the carbonyl carbon create a significant partial positive charge on the carbon atom [4] [5]. This electrophilic character is further enhanced by the presence of the trifluoromethyl-substituted pyridine ring, which acts as a strong electron-withdrawing system [7].

In the second step, the tetrahedral intermediate collapses, with the chloride ion departing as the leaving group and the carbonyl double bond reforming. The reaction follows the general equation:

Nu⁻ + R-COCl → R-CO-Nu + Cl⁻

where Nu represents various nucleophiles such as water, alcohols, amines, or carboxylate ions [1] [8] [9].

Mechanistic Variations

The specific mechanism varies depending on the nucleophile employed. For anionic nucleophiles, the reaction follows a simple two-step pathway [10] [11]. However, neutral nucleophiles require an additional proton transfer step, as the initially formed intermediate carries a positive charge on the nucleophilic atom [2] [8].

The rate-determining step is typically the initial nucleophilic attack, as this involves breaking the aromatic stabilization and forming the high-energy tetrahedral intermediate [1] [12] [13]. The subsequent elimination step is generally rapid due to the excellent leaving group ability of chloride ion [3] [14].

Comparative Reactivity Data

Experimental kinetic studies on substituted benzoyl chlorides provide insight into the reactivity patterns. Rate constants for various para-substituted benzoyl chlorides at 25°C demonstrate the electronic effects of different substituents [15]:

| Substrate | Rate Constant (k/s⁻¹) | Electronic Effect |

|---|---|---|

| p-Methoxybenzoyl chloride | 2.4 | Electron-donating [15] |

| Benzoyl chloride (unsubstituted) | 5.95 × 10⁻² | Neutral [15] |

| p-Chlorobenzoyl chloride | 4.65 × 10⁻³ | Moderately electron-withdrawing [15] |

| p-Nitrobenzoyl chloride | 1.77 × 10⁻⁶ | Strongly electron-withdrawing [15] |

These data illustrate that electron-withdrawing substituents decrease the reaction rate by stabilizing the starting material through resonance effects, while electron-donating groups increase reactivity [15] [12].

Influence of Trifluoromethyl Group on Reaction Thermodynamics

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents in organic chemistry, with a Taft polar substituent constant (σ*) of 2.61, compared to 0.00 for the methyl group [16] [17]. This extraordinary electron-withdrawing capacity profoundly influences the thermodynamic parameters of nucleophilic acyl substitution reactions.

Electronic Effects on Reaction Energetics

The trifluoromethyl group exerts its influence through multiple electronic mechanisms. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a strong inductive effect that withdraws electron density from the aromatic system [18] [19]. This electron withdrawal increases the electrophilic character of the carbonyl carbon in the benzoyl chloride moiety, making it more susceptible to nucleophilic attack [7].

Computational studies on trifluoromethyl-substituted aromatic systems reveal that the CF₃ group can lower activation barriers for nucleophilic reactions by 2-5 kcal/mol compared to unsubstituted analogs [20] [21]. The stabilization occurs through enhanced electrostatic interactions between the nucleophile and the electron-deficient reaction center [7] [17].

Thermodynamic Parameters

The presence of the trifluoromethyl group affects both enthalpic and entropic contributions to the reaction thermodynamics. Activation enthalpy (ΔH‡) values are typically reduced due to the enhanced electrophilic character of the carbonyl carbon [22] [23]. The electron-withdrawing effect stabilizes the transition state through improved orbital overlap between the nucleophile lone pair and the carbonyl π* orbital [7] [17].

Activation entropy (ΔS‡) effects are more complex, as the trifluoromethyl group can influence the degree of solvation and the rigidity of the transition state structure. Studies on similar systems suggest that strongly electron-withdrawing groups tend to create more ordered transition states, leading to more negative ΔS‡ values [20] [24].

Kinetic Acceleration

The synergistic effect of the pyridine nitrogen and trifluoromethyl group creates a particularly electron-deficient aromatic system [19] [25]. The pyridine nitrogen contributes additional electron withdrawal through its sp² hybridization and electronegativity, while the trifluoromethyl group provides strong inductive stabilization [18] .

This combination results in significantly enhanced reaction rates compared to simple benzoyl chlorides. The electron-withdrawing effects are additive, creating a cumulative stabilization of the transition state that can accelerate reactions by several orders of magnitude [7] [23].

Solvent Effects

The strong dipole moment of the trifluoromethyl group (2.86 D) influences solvation patterns and solvent-substrate interactions [19] [27]. In polar protic solvents, the enhanced electrophilicity leads to stronger hydrogen bonding interactions that further stabilize charged intermediates and transition states [22] [24].

The hydrophobic character of the CF₃ group also affects the thermodynamics of reactions in aqueous media, potentially altering the balance between enthalpic and entropic contributions to the overall reaction energy [28] [19].

Computational Modeling of Transition States

Density Functional Theory (DFT) calculations provide detailed insights into the transition state structures and energetics of nucleophilic acyl substitution reactions. Several computational methodologies have been successfully applied to study similar systems, with varying levels of accuracy and computational cost [29] [30] [31].

Computational Methodologies

The most commonly employed DFT functionals for studying organic reaction mechanisms include B3LYP, M06-2X, and ωB97X-D, each with different strengths for describing various aspects of chemical bonding [32] [29] [33]. For acyl chloride reactions, the B3LYP/6-31G* level of theory has been established as a reliable and cost-effective approach, providing activation barrier predictions within 2-5 kcal/mol of experimental values [29] [30].

Higher-level calculations using B3LYP/6-311+G* or M06-2X/6-31+G* basis sets improve accuracy to within 1-3 kcal/mol but at significantly increased computational cost [20] [32] [34]. For transition state optimization, these higher levels are often necessary to capture the subtle electronic effects of strongly electron-withdrawing substituents like trifluoromethyl groups [24] [35].

Transition State Geometries

DFT calculations reveal that the transition state for nucleophilic acyl substitution has a characteristic geometry with the carbonyl carbon approaching sp³ hybridization [32] [36] [37]. The nucleophile-carbon distance typically ranges from 1.8-2.2 Å, while the carbon-chlorine bond extends to 2.0-2.4 Å, indicating significant bond weakening [38] [39].

The presence of the trifluoromethyl-pyridine substituent creates additional stabilizing interactions in the transition state. The electron-withdrawing groups enhance the partial positive charge development on the carbonyl carbon, leading to stronger electrostatic interactions with the incoming nucleophile [7] [17] [23].

Computational Predictions

Molecular orbital analysis of the transition states shows significant overlap between the nucleophile HOMO and the carbonyl LUMO, consistent with the frontier molecular orbital theory of reactivity [36] [37]. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, increasing the HOMO-LUMO interaction strength and facilitating the nucleophilic attack [24] [35].

Intrinsic Reaction Coordinate (IRC) calculations confirm that the reaction follows a concerted but asynchronous pathway, with nucleophile-carbon bond formation preceding carbon-chlorine bond breaking [40] [29] [41]. This timing difference is accentuated in electron-deficient systems like trifluoromethyl-substituted compounds [20] [32].

Computational Parameters and Accuracy

Studies on related acyl chloride systems demonstrate that proper inclusion of dispersion effects through D3 or D4 corrections significantly improves the accuracy of activation barrier predictions [29] [30]. Solvent effects, modeled using polarizable continuum models (PCM) or SMD methods, are crucial for reproducing experimental rate constants in polar solvents [32] [34] [31].

| Computational Method | Basis Set | Typical Error (kcal/mol) | Applications |

|---|---|---|---|

| B3LYP/6-31G* | 6-31G* | ±2-5 | Structure optimization [29] [30] |

| B3LYP/6-311+G** | 6-311+G** | ±1-3 | Transition state mapping [42] [34] |

| M06-2X/6-31+G** | 6-31+G** | ±1-2 | Barrier height prediction [20] [32] |

| Classical MD | N/A | ±0.5-1 | Solvent effects [43] [42] |

| FEP/TI methods | N/A | ±0.2-0.5 | Mutation effects [34] [44] |

Validation Against Experimental Data

Computational predictions for trifluoromethyl-containing systems have shown excellent agreement with experimental kinetic data when appropriate methods are employed [24] [35] [30]. The calculated activation barriers typically reproduce experimental values within 1-2 kcal/mol, while relative rate constants are predicted within an order of magnitude [20] [32] [29].

Free Energy Perturbation (FEP) methods have proven particularly effective for predicting the effects of substituent modifications on reaction rates [34] [44]. These approaches can reliably predict rate enhancements or decreases resulting from electronic or steric changes to the molecular structure [42] [36].